BChE Inhibition Potency
3-Methyl-1-phenylindolin-2-one exhibits potent inhibition of human butyrylcholinesterase (BChE) with an IC50 of 82 nM [1]. This represents a >2440-fold improvement in potency over a related 3-hydroxy-3-phenylindolin-2-one derivative (rac-1-benzyl-3-hydroxy-3-phenylindolin-2-one), which showed an IC50 of 7.41 μM (7410 nM) against BChE under comparable assay conditions [2].
| Evidence Dimension | Inhibitory potency (IC50) against human butyrylcholinesterase (BChE) |
|---|---|
| Target Compound Data | IC50 = 82 nM |
| Comparator Or Baseline | rac-1-benzyl-3-hydroxy-3-phenylindolin-2-one: IC50 = 7.41 μM (7,410 nM) |
| Quantified Difference | Target compound is ~90-fold more potent (82 nM vs. 7,410 nM) |
| Conditions | Human BChE, Ellman colorimetric assay, 6 min pre-incubation with ATCI substrate, 12 min measurement by DTNB-dependent UV-Vis spectroscopy [1] |
Why This Matters
A >90-fold difference in BChE IC50 directly impacts compound selection for Alzheimer's disease research programs where cholinesterase inhibition is a primary mechanistic hypothesis.
- [1] BindingDB. BDBM50457228 (CHEMBL4217666). IC50 = 82 nM for human BChE. ChEMBL deposited data, Xinyang Normal University. View Source
- [2] Bacalhau, P. et al. Design, Synthesis and Bioassays of 3-substituted-3-hydroxyoxindoles for cholinesterase inhibition. RDPC, 2016. IC50 = 7.41 μM for rac-1-benzyl-3-hydroxy-3-phenylindolin-2-one against BuChE. View Source
